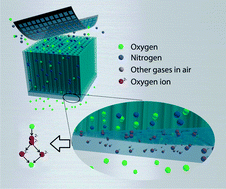Microstructure control of oxygen permeation membranes with templated microchannels
Journal of Materials Chemistry A Pub Date: 2013-11-12 DOI: 10.1039/C3TA13744A
Abstract
Microchanneled ceramic membranes have been prepared by a templated phase-inversion process, and the effects of coagulant and slurry properties on the microchannel structure were investigated in order to control membrane microstructure for achieving highly-efficient oxygen permeation. Microchannels are formed by the rapid convection of coagulant and solvent during the phase-inversion, using a mesh as a template. The membrane microstructure is greatly affected by the method of applying coagulant, coagulant solubility and phase-inversion time. Polymer concentration and solid loading influence slurry viscosity, and long and uniform microchannels are formed from the slurries with low slurry viscosities. The membrane with long and uniform microchannels achieved high oxygen permeation fluxes because of short oxygen ion diffusion distances and large membrane surface area located within the numerous microchannels. The formation mechanism of the microstructure was also proposed on the basis of the experiment results.


Recommended Literature
- [1] Back cover
- [2] Inside front cover
- [3] Untargeted metabolic profiling reveals potential biomarkers in myocardial infarction and its application†
- [4] A bicellular fluorescent ductal carcinoma in situ (DCIS)-like tumoroid to study the progression of carcinoma: practical approaches and optimization
- [5] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [6] Ionic liquid silver salt complexes for propene/propane separation†
- [7] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [8] Front cover
- [9] Analytical reference materials. Part V. Development of a sediment reference material for chlorobenzenes and hexachlorobutadiene
- [10] The determination of small amounts of tin










